molecular formula C16H17N3O3 B7705931 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol

3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol

Cat. No.: B7705931
M. Wt: 299.32 g/mol
InChI Key: YNWWVRMGJIWDTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol” is a complex organic molecule. It contains a quinolin-2-ol moiety, which is a type of nitrogen-containing heterocycle, often found in various pharmaceuticals and natural products. It also contains a 1,2,4-oxadiazole ring, which is another type of heterocycle known for its wide range of biological activities. The tert-butyl group is a common bulky substituent in organic chemistry, often used to protect reactive sites in a molecule during a chemical reaction .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the available starting materials and the specific conditions required for each reaction step. Unfortunately, without more specific information, it’s difficult to propose a detailed synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinolin-2-ol and 1,2,4-oxadiazole rings, as well as the tert-butyl and methoxy substituents. These functional groups would likely influence the compound’s physical and chemical properties, as well as its potential biological activity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The hydroxyl group (-OH) on the quinolin ring could potentially be involved in hydrogen bonding or could act as a nucleophile in certain reactions. The 1,2,4-oxadiazole ring might participate in reactions involving the nitrogen atoms or the adjacent carbon atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall molecular structure. For example, the presence of the polar hydroxyl and methoxy groups could enhance its solubility in polar solvents. The bulky tert-butyl group could influence the compound’s conformation and steric interactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activities. As with any chemical compound, appropriate safety precautions should be taken when handling it to minimize exposure and potential harm .

Future Directions

The study of this compound could open up new avenues in medicinal chemistry and drug discovery, given the known biological activities of compounds containing quinolin-2-ol and 1,2,4-oxadiazol moieties. Future research could focus on elucidating its mechanism of action, optimizing its synthesis, and evaluating its potential therapeutic applications .

Properties

IUPAC Name

3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-6-methoxy-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-16(2,3)15-18-13(19-22-15)11-8-9-7-10(21-4)5-6-12(9)17-14(11)20/h5-8H,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWWVRMGJIWDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NO1)C2=CC3=C(C=CC(=C3)OC)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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